molecular formula C3Cl2N2O2S B180825 2,4-Dichloro-5-nitro-1,3-thiazole CAS No. 107190-42-1

2,4-Dichloro-5-nitro-1,3-thiazole

Cat. No. B180825
CAS RN: 107190-42-1
M. Wt: 199.01 g/mol
InChI Key: UNWUPQUTAGSGOA-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-nitro-1,3-thiazole” is a heterocyclic compound with the molecular formula C3Cl2N2O2S . It is a pale yellow solid with a strong odor. This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring with two chlorine atoms and a nitro group attached . The molecular weight of this compound is 199.02 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 199.02 and a melting point of 36-38°C . It is a pale yellow solid with a strong odor.

Scientific Research Applications

Fluorophore Design and Photophysical Properties

Studies have shown that thiazole-based compounds, including those with nitro groups, exhibit unique photophysical properties making them valuable as fluorophores. The influence of regioisomerism on the photophysical characteristics of these compounds has been explored, revealing that nitro groups do not quench fluorescence as expected. Instead, they contribute to significant quantum yields, indicating their potential in the design of new fluorophores for imaging and analytical applications (Habenicht et al., 2015).

Corrosion Inhibition

Research on thiadiazole derivatives, closely related to the thiazole class, has identified their effectiveness as corrosion inhibitors for metals. These compounds, including variations with nitro and chloro substituents, have been tested in acidic environments to protect mild steel. Their inhibition efficiency correlates with molecular properties, such as dipole moment and orbital energies, highlighting their potential in corrosion prevention technologies (Bentiss et al., 2007).

Synthetic Chemistry and Medicinal Applications

Thiazole and its derivatives play a significant role in synthetic chemistry, offering pathways to a variety of bioactive molecules. For instance, the synthesis of thiazolopyrimidinones under microwave irradiation demonstrates the utility of thiazole compounds in developing potentially therapeutic agents. Such synthetic strategies enhance the efficiency and yield of compounds with anticipated biological activities (Djekou et al., 2006).

Green Chemistry

The development of eco-friendly synthetic methods is a crucial aspect of modern chemistry. For example, the synthesis of 2-aryl-1,3,4-oxadiazole derivatives from nitroethene and hydrazides without the use of catalysts and under room temperature conditions exemplifies advancements towards more sustainable chemical processes. This method highlights the role of nitro-substituted compounds in facilitating green chemistry approaches (Zhu et al., 2015).

Structural and Molecular Interactions

The study of co-crystals involving thiazole derivatives, such as the 1:1 co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, provides insights into the intermolecular interactions that govern crystal formation. These interactions are critical for understanding the material properties and for designing compounds with desired physical characteristics (Lynch, 2001).

Safety and Hazards

“2,4-Dichloro-5-nitro-1,3-thiazole” is classified as an irritant . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-nitro-1,3-thiazole has been found to exhibit various biological properties, including antimicrobial, anticancer, and antioxidant activitiesThiazole derivatives have been known to interact with a wide range of biomolecules, affecting their function and contributing to their biological activities .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved. For instance, it has been reported to have potent activities against various human cancer cell lines such as breast, lung, liver, and colon cancer. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Thiazole derivatives have been shown to exhibit fast onset of action in certain biological activities . Information on the product’s stability, degradation, and long-term effects on cellular function would require further in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, thiazole derivatives have been studied in animal models for their therapeutic potential

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

2,4-dichloro-5-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWUPQUTAGSGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551223
Record name 2,4-Dichloro-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107190-42-1
Record name 2,4-Dichloro-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

400 g (2.6 mols) of 2,4-dichloro-thiazole are introduced in portions, in the course of one hour at between 15° and 20° C., into 2 liters of 98% strength nitric acid (density=1.51; about 47 mols), while stirring and cooling. Thereafter, the mixture is discharged in portions onto about 20 kg of ice/water, while stirring thoroughly and the precipitate formed is filtered off under suction while still cold, washed neutral with water and dried between clay plates. 494 g (95.5% of theory) of 2,4-dichloro-5-nitro-thiazole are obtained in this manner. Melting point of a sample recrystallized from low-boiling petroleum ether: 38°-39° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
47 mol
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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